molecular formula C7H5Cl2N3 B12982928 3-Chloropyrido[2,3-b]pyrazine xhydrochloride

3-Chloropyrido[2,3-b]pyrazine xhydrochloride

Cat. No.: B12982928
M. Wt: 202.04 g/mol
InChI Key: JKIORVZGOFPHDI-UHFFFAOYSA-N
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Description

3-Chloropyrido[2,3-b]pyrazine xhydrochloride is a chemical compound with the molecular formula C7H5Cl2N3. It is a derivative of pyrido[2,3-b]pyrazine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrido[2,3-b]pyrazine xhydrochloride typically involves the chlorination of pyrido[2,3-b]pyrazine. One common method includes the reaction of pyrido[2,3-b]pyrazine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrido[2,3-b]pyrazine xhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Chloropyrido[2,3-b]pyrazine xhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloropyrido[2,3-b]pyrazine xhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrido[2,3-b]pyrazine xhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

3-chloropyrido[2,3-b]pyrazine;hydrochloride

InChI

InChI=1S/C7H4ClN3.ClH/c8-6-4-10-5-2-1-3-9-7(5)11-6;/h1-4H;1H

InChI Key

JKIORVZGOFPHDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)Cl.Cl

Origin of Product

United States

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